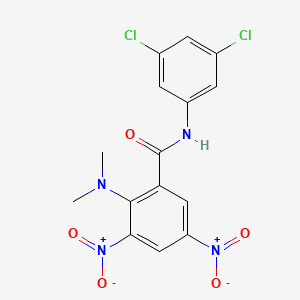![molecular formula C19H19N3O3 B15153825 N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B15153825.png)
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a phthalazinone moiety, and an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the phthalazinone intermediate: This involves the cyclization of a suitable precursor, such as 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid, under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of 4-methoxybenzylamine with the phthalazinone intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: This compound shares the methoxyphenyl and acetamide moieties but lacks the phthalazinone group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to the presence of the phthalazinone moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-22-19(24)16-6-4-3-5-15(16)17(21-22)11-18(23)20-12-13-7-9-14(25-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChIキー |
XMDMAMVWPJFRRY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)
![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
![4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B15153768.png)
![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
![5-[(tert-butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153803.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
![1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone](/img/structure/B15153817.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B15153832.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153834.png)
